Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate
CAS No.:
Cat. No.: VC18574951
Molecular Formula: C14H21NO6
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO6 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | ethyl 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate |
| Standard InChI | InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3 |
| Standard InChI Key | FXIDLZXORVCLDW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate belongs to the benzoate ester family, with a benzene ring substituted at positions 2, 4, and 5. The substituents include:
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Amino group (-NH): Positioned at the 2nd carbon, this group confers nucleophilic reactivity and hydrogen-bonding capacity.
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2-Hydroxyethoxy group (-OCHCHOH): Located at the 5th carbon, this hydrophilic moiety enhances solubility in polar solvents.
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2-Methoxyethoxy group (-OCHCHOCH): At the 4th carbon, this ether linkage introduces steric bulk and modulates electronic effects.
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Ethyl ester (-COOEt): The terminal functional group at position 1 influences metabolic stability and hydrolysis kinetics .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2514962-70-8 |
| Molecular Formula | |
| Molecular Weight | 299.32 g/mol |
| Functional Groups | Amino, ester, ethers, hydroxyl |
| Storage Conditions | Cool, dry environment |
Spectroscopic Characterization
While detailed spectral data (e.g., NMR, IR) were absent in the reviewed sources, the compound’s structural features suggest characteristic absorption bands. For instance:
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The ester carbonyl () would exhibit a strong IR stretch near 1720 cm.
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Aromatic protons in the benzene ring would resonate between 6.5–8.0 ppm in -NMR .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate involves sequential etherification and esterification steps. A plausible pathway, inferred from related benzoate derivatives , includes:
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Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation.
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Ether Formation: Alkylation using 2-hydroxyethyl and 2-methoxyethyl halides under basic conditions.
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Esterification: Reaction with ethyl chloroformate in the presence of a base to install the ethyl ester.
Critical parameters such as temperature (typically 0–25°C for nitration), solvent polarity (e.g., DMF or THF for etherifications), and catalyst selection (e.g., palladium on carbon for reductions) dictate yield and purity .
Industrial-Scale Production
As an Erlotinib impurity, this compound is monitored during active pharmaceutical ingredient (API) manufacturing. Current Good Manufacturing Practices (cGMP) require rigorous chromatographic purification (e.g., HPLC) to ensure impurity levels remain below 0.1% .
Reactivity and Functional Group Analysis
Hydrolytic Stability
The ethyl ester group undergoes pH-dependent hydrolysis:
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Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoic acid.
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Basic Conditions: Saponification produces the corresponding carboxylate salt, which may precipitate from solution .
Nucleophilic Substitution
The amino group participates in acyl transfer reactions. For example, in the presence of acetyl chloride, it forms an acetamide derivative, altering the compound’s polarity and bioavailability .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester Hydrolysis | HCl (aq), reflux | Carboxylic acid derivative |
| Ether Cleavage | HBr/AcOH, 100°C | Phenolic intermediates |
| Acylation | Acetyl chloride, pyridine | N-Acetylated analog |
| Target Enzyme | Biological Role | Inhibitor Potency (IC) |
|---|---|---|
| Factor XIa | Coagulation cascade regulation | <100 nM (predicted) |
| Plasma Kallikrein | Bradykinin production, inflammation | Data pending |
Comparative Analysis with Structurally Related Compounds
Erlotinib and Analogous Impurities
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate shares a benzoate core with Erlotinib but lacks the quinazoline ring critical for kinase inhibition. This structural divergence explains its classification as a process impurity rather than an active metabolite .
Heterocyclic Derivatives
The patent-pending compound CK2-IN-3 (PubChem CID 146672969) features a pyrazolo[1,5-a]pyrimidine scaffold but retains similar ether and ester functionalities, highlighting the pharmacological versatility of polyether benzoates .
Table 4: Structural Comparison of Related Compounds
| Compound | Molecular Formula | Key Functional Differences |
|---|---|---|
| Ethyl 2-Amino-5-(2-HE)-4-(2-ME)benzoate | Base structure with amino and ethers | |
| CK2-IN-3 | Pyrazolopyrimidine core, tert-butyl carbamate |
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